molecular formula C14H11N3O2S B14006038 4-{(E)-[(3-Nitrophenyl)methylidene]amino}benzene-1-carbothioamide CAS No. 64511-00-8

4-{(E)-[(3-Nitrophenyl)methylidene]amino}benzene-1-carbothioamide

Cat. No.: B14006038
CAS No.: 64511-00-8
M. Wt: 285.32 g/mol
InChI Key: XWSQXPLATGPLGF-UHFFFAOYSA-N
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Description

BENZENECARBOTHIOAMIDE,4-[[(3-NITROPHENYL)METHYLENE]AMINO]-: is an organic compound with the molecular formula C14H11N3O2S and a molecular weight of 285.32 g/mol . This compound is characterized by its unique structure, which includes a benzenecarbothioamide core and a 3-nitrophenylmethyleneamino substituent. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of BENZENECARBOTHIOAMIDE,4-[[(3-NITROPHENYL)METHYLENE]AMINO]- typically involves the reaction of benzenecarbothioamide with 3-nitrobenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as piperidine or pyridine. The reaction mixture is heated under reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: BENZENECARBOTHIOAMIDE,4-[[(3-NITROPHENYL)METHYLENE]AMINO]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or ethanol.

    Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amino derivatives.

    Substitution: Substituted benzenecarbothioamides.

Scientific Research Applications

BENZENECARBOTHIOAMIDE,4-[[(3-NITROPHENYL)METHYLENE]AMINO]- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also employed in studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. It serves as a lead compound for the development of new therapeutic agents.

    Medicine: Explored for its pharmacological effects and potential use in drug development. Its derivatives are studied for their efficacy in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials. It is also used in the development of new catalysts and reagents for industrial processes.

Mechanism of Action

The mechanism of action of BENZENECARBOTHIOAMIDE,4-[[(3-NITROPHENYL)METHYLENE]AMINO]- involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to modulation of their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or bind to receptors to alter cellular signaling.

    Pathways Involved: The compound can affect various biochemical pathways, including oxidative stress response, apoptosis, and cell cycle regulation. Its nitro group can undergo redox reactions, generating reactive oxygen species (ROS) that can induce cellular damage or signaling.

Comparison with Similar Compounds

BENZENECARBOTHIOAMIDE,4-[[(3-NITROPHENYL)METHYLENE]AMINO]- can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds:

Uniqueness:

  • The presence of the 3-nitrophenylmethyleneamino substituent imparts unique electronic and steric properties to the compound, influencing its reactivity and biological activity. Compared to its analogs, the 3-nitro derivative may exhibit different pharmacological profiles and chemical behavior due to the position of the nitro group on the aromatic ring.

Properties

CAS No.

64511-00-8

Molecular Formula

C14H11N3O2S

Molecular Weight

285.32 g/mol

IUPAC Name

4-[(3-nitrophenyl)methylideneamino]benzenecarbothioamide

InChI

InChI=1S/C14H11N3O2S/c15-14(20)11-4-6-12(7-5-11)16-9-10-2-1-3-13(8-10)17(18)19/h1-9H,(H2,15,20)

InChI Key

XWSQXPLATGPLGF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=NC2=CC=C(C=C2)C(=S)N

Origin of Product

United States

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